Orcinol gentiobioside

Catalog No.
S642994
CAS No.
M.F
C19H28O12
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orcinol gentiobioside

Product Name

Orcinol gentiobioside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

XZPNBJLXZMBECP-SKYGPZSASA-N

SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Synonyms

1-O-glucopyranosyl-1-6-glucopyranosyloxy-3-hydroxy-5-methylbenzene, anacardoside

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

Anti-diabetic Properties

Studies suggest that OG may possess anti-diabetic properties. Research has shown that OG can stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in muscle cells []. Additionally, OG may help reduce oxidative stress and inflammation, both of which are implicated in diabetic complications [].

Hepatoprotective Effects

OG may offer protective effects against liver damage. Studies have demonstrated that OG can alleviate liver injury caused by toxins or oxidative stress [, ]. Additionally, OG may promote liver cell regeneration and improve liver function [].

Orcinol gentiobioside is a glycoside compound characterized by the linkage of orcinol, a phenolic compound, and gentiobiose, a disaccharide made up of two glucose units. This compound is primarily derived from plants in the Gentianaceae family, notably gentian. Orcinol gentiobioside has garnered interest due to its potential health benefits and biological activities, particularly in the fields of pharmacology and biochemistry. Its chemical structure contributes to its functional properties, making it a subject of ongoing research in various scientific domains .

The mechanism of action of orcinol gentiobioside is currently being investigated. Some studies suggest it may have antioxidant and anti-inflammatory properties []. More research is needed to confirm these potential effects and understand how it works on a cellular level.

As with any research chemical, proper handling procedures are essential. Information on specific hazards associated with orcinol gentiobioside is limited. Still, it is generally recommended to handle research chemicals with gloves and in a well-ventilated area [].

Please Note:

  • The information available on orcinol gentiobioside is primarily for research purposes.
  • This information should not be interpreted as medical advice.
  • Further research is needed to understand its potential benefits and risks fully.

The synthesis of orcinol gentiobioside typically involves glycosylation reactions where orcinol is linked to gentiobiose. While detailed synthetic routes are not widely documented, it is likely that enzymatic methods or chemical glycosylation techniques are employed to achieve this linkage. The exact conditions and reagents used for synthesis can vary based on the desired purity and yield of the final product .

Orcinol gentiobioside has several applications, particularly in:

  • Pharmaceutical Research: Its potential anti-diabetic and hepatoprotective properties make it a candidate for drug development aimed at metabolic diseases.
  • Nutraceuticals: Given its natural origin and health benefits, it may be explored for inclusion in dietary supplements targeting liver health and glucose metabolism.
  • Cosmetic Industry: The antioxidant properties associated with phenolic compounds like orcinol may also find applications in skincare formulations aimed at reducing oxidative stress on skin cells .

Orcinol gentiobioside shares structural similarities with several other compounds within the category of glycosides and phenolic compounds. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
Orcinol glucosideGlycosidePromotes osteoblast activity; anti-osteoporotic effects
GentianineAlkaloidKnown for bitter taste; used in digestive health
GentiobioseDisaccharideComponent of various glycosides; contributes to sweetness
RutinFlavonoid glycosideAntioxidant properties; supports vascular health

Uniqueness of Orcinol Gentiobioside: Unlike many similar compounds, orcinol gentiobioside's unique combination of a phenolic backbone with a specific disaccharide (gentiobiose) allows it to exhibit distinct biological activities, particularly regarding liver protection and glucose metabolism enhancement .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

448.15807632 g/mol

Monoisotopic Mass

448.15807632 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-15

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